Cas no 898769-14-7 (3'-Cyano-3-(2,3-dimethylphenyl)propiophenone)

3'-Cyano-3-(2,3-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile
- 3'-CYANO-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE
- 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone
-
- MDL: MFCD03843615
- Inchi: InChI=1S/C18H17NO/c1-13-5-3-7-16(14(13)2)9-10-18(20)17-8-4-6-15(11-17)12-19/h3-8,11H,9-10H2,1-2H3
- InChI Key: KGHJQVWKEMDCIP-UHFFFAOYSA-N
- SMILES: CC1=C(C)C(=CC=C1)CCC(=O)C2=CC=CC(=C2)C#N
Computed Properties
- Exact Mass: 263.13100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 40.86000
- LogP: 3.99058
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB366391-1 g |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone; 97% |
898769-14-7 | 1g |
€685.20 | 2022-03-02 | ||
A2B Chem LLC | AH91879-1g |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 97% | 1g |
$644.00 | 2024-04-19 | |
Fluorochem | 206367-5g |
3'-cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 97% | 5g |
£2025.00 | 2022-02-28 | |
abcr | AB366391-1g |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone, 97%; . |
898769-14-7 | 97% | 1g |
€932.90 | 2024-04-16 | |
abcr | AB366391-2g |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone, 97%; . |
898769-14-7 | 97% | 2g |
€1677.00 | 2024-04-16 | |
A2B Chem LLC | AH91879-5g |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 97% | 5g |
$2291.00 | 2024-04-19 | |
TRC | C100025-250mg |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 250mg |
$ 440.00 | 2022-06-06 | ||
TRC | C100025-500mg |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 500mg |
$ 735.00 | 2022-06-06 | ||
Fluorochem | 206367-2g |
3'-cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 97% | 2g |
£1013.00 | 2022-02-28 | |
Fluorochem | 206367-1g |
3'-cyano-3-(2,3-dimethylphenyl)propiophenone |
898769-14-7 | 97% | 1g |
£540.00 | 2022-02-28 |
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone Related Literature
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone
Introduction to 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-14-7)
3'-Cyano-3-(2,3-dimethylphenyl)propiophenone, identified by its Chemical Abstracts Service (CAS) number 898769-14-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a cyano group and a dimethylphenyl substituent, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic applications. Its molecular structure, characterized by a propiophenone backbone, provides a versatile platform for further functionalization, enabling the development of novel bioactive molecules and advanced materials.
The synthesis of 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone involves meticulous control over reaction conditions to ensure high yield and purity. Researchers have explored various synthetic pathways, including condensation reactions and cyclization processes, to optimize the production of this compound. The presence of the cyano group introduces reactivity that can be leveraged in subsequent transformations, making it a crucial building block for constructing more complex molecules. Recent advancements in catalytic methods have further refined the synthesis of this compound, reducing environmental impact while improving efficiency.
In the realm of pharmaceutical research, 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone has been investigated for its potential applications in drug discovery. The dimethylphenyl moiety, known for its ability to modulate biological activity, has been explored in the development of central nervous system (CNS) drugs and anti-inflammatory agents. Studies have demonstrated that derivatives of this compound exhibit promising pharmacological properties, including neuroprotective and analgesic effects. The cyano group further enhances its utility as a precursor for more complex pharmacophores, facilitating the design of molecules with enhanced binding affinity and selectivity.
Moreover, the material science applications of 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone are increasingly being recognized. Its aromatic structure and functional groups make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have utilized this compound to develop novel polymers and small-molecule emitters that exhibit superior thermal stability and luminescent properties. The dimethylphenyl substituent contributes to improved charge transport characteristics, making it an attractive candidate for next-generation electronic devices.
Recent research findings highlight the compound's role in developing anticancer agents. Studies have shown that derivatives of 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor progression. The cyano group's ability to participate in hydrogen bonding interactions has been exploited to enhance drug-receptor binding affinity. Additionally, the compound's structural flexibility allows for modifications that can improve solubility and bioavailability, critical factors for therapeutic efficacy.
The chemical reactivity of 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone is another area of active investigation. The cyano group can undergo reduction to form amine derivatives or undergo nucleophilic substitution reactions, providing multiple avenues for structural diversification. Researchers have leveraged these reactivity patterns to develop libraries of compounds with tailored biological activities. The dimethylphenyl ring also participates in various electronic interactions, such as π-stacking and hydrophobic effects, which can influence the behavior of these compounds in biological systems.
In conclusion, 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-14-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. Ongoing research continues to uncover new possibilities for utilizing this compound and its derivatives in addressing global challenges in health and technology. As synthetic methodologies advance and our understanding of molecular interactions deepens, 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone is poised to play an increasingly important role in innovation across multiple scientific disciplines.
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